molecular formula C16H14BrN3O B2730761 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine CAS No. 338420-04-5

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine

Cat. No.: B2730761
CAS No.: 338420-04-5
M. Wt: 344.212
InChI Key: RSSOLAOVRFQUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is a complex organic compound that features a naphthalene ring substituted with bromine and methoxy groups, and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde, while reduction of the bromine atom can yield 6-methoxy-2-naphthalene .

Scientific Research Applications

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is unique due to the presence of both a naphthalene and a pyrimidine ring in its structure.

Properties

IUPAC Name

4-(5-bromo-6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSOLAOVRFQUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.